Ranalexin
Übersicht
Beschreibung
Ranalexin is a potent antimicrobial peptide (AMP) produced in the skin of the American bullfrog, Rana catesbeiana . It is a 20-residue peptide that displays antimicrobial activity . This peptide contains two cysteine residues in positions 14 and 20 linked by a disulphide bridge .
Synthesis Analysis
The coding sequence, which corresponds to the mature antimicrobial peptide ranalexin, was chemically synthesized with preferred codons for expression in Escherichia coli . It was cloned into the vector pET32c (+) to express a thioredoxin-ranalexin fusion protein which was produced in soluble form in E. coli BL21 (DE3) induced under optimized conditions . After two purification steps through affinity chromatography, about 1 mg of the recombinant ranalexin was obtained from 1 L of culture .Chemical Reactions Analysis
Ranalexin is known for its strong antimicrobial activity against Gram-positive bacteria with a rapid bactericidal mode of action . The short plasma half-life in vivo is a general disadvantage of AMPs consisting of L-amino acids .Physical And Chemical Properties Analysis
Mass spectrometrical analysis of the purified recombinant ranalexin demonstrated its identity with ranalexin . The purified recombinant ranalexin is biologically active .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Potential
Recombinant Ranalexin Production and Antibacterial Activity : Ranalexin, a cationic peptide from frogs, exhibits potent antimicrobial properties. Its recombinant form, produced in Pichia pastoris, shows significant bactericidal activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). It's particularly effective when combined with antibiotics like polymyxin B or linezolid, suggesting potential as a therapeutic against multi-drug resistant bacteria (Aleinein, Schäfer, & Wink, 2014).
Synergistic Disinfection Properties : Ranalexin, when combined with lysostaphin, demonstrates synergistic antibacterial activity against MRSA. This combination may serve as an effective topical disinfectant or decolonizing agent for MRSA, offering an alternative to traditional treatments (Desbois, Lang, Gemmell, & Coote, 2010).
Enhanced Antimicrobial Activity and Pharmacokinetics : Modifications of ranalexin, such as the synthesis of danalexin consisting of d-amino acids, have been explored. Danalexin exhibits improved biodistribution and retention in the body, especially in the kidneys, while maintaining strong antimicrobial activity against Gram-positive and select Gram-negative bacteria. This suggests the potential for enhanced therapeutic applications (Domhan et al., 2019).
Potential in Wound and Systemic Infections Treatment : Ranalexin, in combination with lysostaphin, has shown efficacy in vivo against wound and systemic MRSA infections in animal models. This suggests potential for incorporation into wound dressings or as a therapeutic agent in treating drug-resistant staphylococcal infections (Desbois, Gemmell, & Coote, 2010).
Lipopeptide Modification for Enhanced Activity : By substituting amino acids in ranalexin with saturated fatty acids, researchers have developed lipopeptide derivatives with enhanced antimicrobial activity and improved pharmacokinetics. These derivatives show potent activity against both Gram-positive and Gram-negative bacteria, including multi-resistant strains, and exhibit extended circulation in the bloodstream (Domhan et al., 2018).
Potential in Treating Cryptosporidial Infections
- Anticryptosporidial Activity : Ranalexin has shown moderate in vitro activity against Cryptosporidium parvum, a pathogen causing gastrointestinal illness. When used in combination with other compounds like lasalocid and azithromycin, it demonstrates enhanced effectiveness, suggesting potential use in treating cryptosporidial infections (Giacometti, Cirioni, Barchiesi, & Scalise, 2000).
Therapeutic Efficacy in Endotoxemia
- Use in Septic Shock Treatment : Ranalexin has been tested in a rat model of septic shock, demonstrating significant reduction in mortality and bacterial growth, as well as antiendotoxin and anti-inflammatory effects. This suggests its potential as a therapeutic agent in treating septic shock (Ghiselli et al., 2001).
Applications in Antimicrobial Research
- Functional Association Network in Drug Resistance Study : Ranalexin's mode of action and its interaction with drug resistance mechanisms in MRSA were studied using a systems-wide functional association network approach. This research provided insights into the development of novel therapeutic strategies against drug-resistant Staphylococcus aureus (Overton et al., 2011).
Ranalexin's Role in Biotechnology
- Rhizosecretion in Plant Tissue Cultures : Studies have explored the production of ranalexin through rhizosecretion from Nicotiana tabacum hairy roots. This method demonstrates the potential of plant tissue cultures as an alternative production system for ranalexin and other antimicrobial peptides (Aleinein, Schäfer, & Wink, 2015).
Zukünftige Richtungen
Infections caused by multidrug-resistant bacteria are a global emerging problem. New antibiotics that rely on innovative modes of action are urgently needed . Despite strong antimicrobial activity against Gram-positive bacteria, ranalexin shows disadvantages such as poor pharmacokinetics . To tackle these problems, a ranalexin derivative consisting exclusively of d-amino acids (named danalexin) was synthesized and compared to the original ranalexin for its antimicrobial potential and its biodistribution properties in a rat model .
Eigenschaften
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOITZIGPJTCMQ-KCXFZFQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H167N23O22S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165963 | |
Record name | Ranalexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2103.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranalexin | |
CAS RN |
155761-99-2 | |
Record name | Ranalexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranalexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.